molecular formula C16H17NO4 B4358547 N-(benzyloxy)-2,3-dimethoxybenzamide

N-(benzyloxy)-2,3-dimethoxybenzamide

Cat. No.: B4358547
M. Wt: 287.31 g/mol
InChI Key: QQRWCEKAWHGZTR-UHFFFAOYSA-N
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Description

N-(Benzyloxy)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted benzene ring linked to an amide group with a benzyloxy substituent. The benzamide scaffold is highly versatile, with modifications at the amide nitrogen or aromatic ring significantly altering biological activity .

Properties

IUPAC Name

2,3-dimethoxy-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-10-6-9-13(15(14)20-2)16(18)17-21-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRWCEKAWHGZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzyl ester. This ester is then converted to the benzamide via reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production methods for N-(benzyloxy)-2,3-dimethoxybenzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), benzyl bromide (BnBr)

Major Products

    Oxidation: Benzoyl derivative

    Reduction: Benzylamine derivative

    Substitution: Various substituted benzamides depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxy groups can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. This compound may act as an allosteric modulator or competitive inhibitor, depending on the context .

Comparison with Similar Compounds

Dopamine D2/D3 Receptor-Targeting Analogs

Example Compound : (S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]Fallypride)

  • Structural Differences : Replaces the benzyloxy group with a fluoropropyl chain and a pyrrolidinylmethyl-allyl moiety.
  • Key Findings: Exhibits nanomolar affinity for dopamine D2/D3 receptors (Ki < 1 nM), making it a potent PET tracer for neuroimaging . The fluoropropyl chain enhances lipophilicity, improving blood-brain barrier penetration compared to simpler benzyloxy derivatives .
  • Pharmacological Impact : Irreversible binding (unlike reversible analogs) ensures prolonged receptor occupancy, critical for imaging applications .

Comparison Table :

Property N-(Benzyloxy)-2,3-Dimethoxybenzamide [¹⁸F]Fallypride
Target Receptor Not explicitly reported Dopamine D2/D3 (Ki < 1 nM)
Binding Mechanism N/A Irreversible
Application Synthetic intermediate (inferred) Neuroimaging tracer
Lipophilicity Moderate (benzyloxy group) High (fluoropropyl chain)

GlyT2 Inhibitors

Example Compound: 4-(Benzyloxy)-N-[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxybenzamide (ORG25543)

  • Structural Differences: Features a dimethylamino-cyclopentylmethyl group and an additional methoxy group at position 3.
  • Key Findings :
    • Potent GlyT2 inhibitor (IC₅₀ ~10 nM) with irreversible binding, leading to glycine depletion and analgesia in pain models .
    • Drawbacks: Causes tremors and seizures at therapeutic doses due to irreversible action .
  • Improved Analog : Reversible "Compound 1" (structural details unspecified) retains analgesic efficacy without severe side effects .

Comparison Table :

Property N-(Benzyloxy)-2,3-Dimethoxybenzamide ORG25543 Compound 1
Target N/A GlyT2 GlyT2
Binding Mechanism N/A Irreversible Reversible
Therapeutic Use N/A Analgesia (with side effects) Analgesia (safer profile)
Structural Advantage Benzyloxy group Additional methoxy substituent Modified binding kinetics

Sigma-2 Receptor Ligands

Example Compound: 5-Bromo-N-{4-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl]butyl}-2,3-dimethoxybenzamide

  • Structural Differences: Incorporates a bromo substituent at position 5 and a dihydroisoquinolinylbutyl chain.
  • Key Findings: High sigma-2 receptor affinity (Ki = 0.82 nM), 10-fold greater than non-brominated analogs . The bromo group and dihydroisoquinoline moiety reduce lipophilicity, enhancing selectivity over sigma-1 receptors .

Comparison Table :

Property N-(Benzyloxy)-2,3-Dimethoxybenzamide 5-Bromo Analogue
Receptor Affinity N/A Sigma-2 (Ki = 0.82 nM)
Selectivity N/A Sigma-2 > Sigma-1
Key Substituent Benzyloxy Bromo + dihydroisoquinoline

Tropane-Based D2 Receptor Ligands

Example Compounds :

  • Compound I : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide
  • Compound II : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2,3-dimethoxybenzamide
  • Structural Differences : Compound II adds a 3-methoxy group compared to Compound I.
  • Key Findings :
    • Compound II shows higher D2 receptor affinity due to enhanced hydrogen bonding from the additional methoxy group .
    • Both compounds demonstrate the importance of methoxy positioning in modulating receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(benzyloxy)-2,3-dimethoxybenzamide
Reactant of Route 2
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